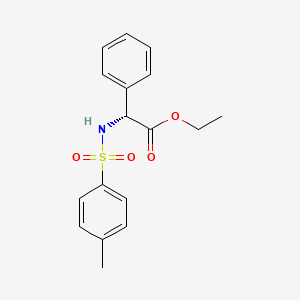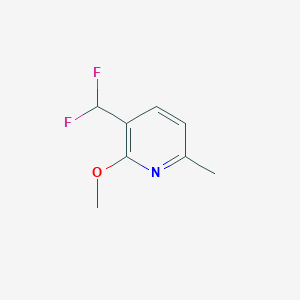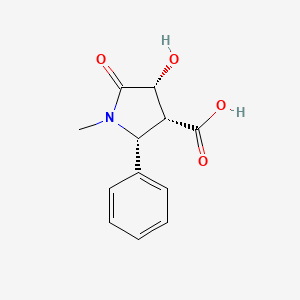
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- is a chemical compound with the following structural formula:
- It belongs to the anthraquinone class of compounds, characterized by a common 9,10-dioxoanthracene core.
- The compound’s name reflects its hydroxyl group (1-hydroxy), two methoxy groups (5,8-dimethoxy), and a methyl group (3-methyl) on the anthracene ring.
- It has been isolated from various marine-derived fungal genera.
1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione: C18H14O5
.准备方法
Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can be synthesized through various methods, including oxidative processes or enzymatic reactions.
Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.
化学反应分析
Reactions: can undergo several reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example
Major Products: The products formed depend on the reaction type. For instance, oxidation may yield hydroxyanthraquinones, while reduction could lead to dihydroxyanthracenes.
科学研究应用
Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.
Biology: Investigated for potential bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: Limited research, but its derivatives may have therapeutic potential.
Industry: Not widely used industrially due to its scarcity.
作用机制
- The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets or pathways related to oxidative stress, inflammation, or cell signaling.
相似化合物的比较
Similar Compounds: Other anthraquinones, such as emodin and chrysophanol, share structural similarities.
Uniqueness: The presence of the hydroxyl and methoxy groups at specific positions distinguishes it from related compounds.
属性
CAS 编号 |
76696-04-3 |
|---|---|
分子式 |
C17H14O5 |
分子量 |
298.29 g/mol |
IUPAC 名称 |
1-hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O5/c1-8-6-9-13(10(18)7-8)17(20)15-12(22-3)5-4-11(21-2)14(15)16(9)19/h4-7,18H,1-3H3 |
InChI 键 |
IKMODHJMQKHXAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
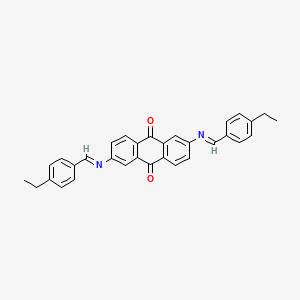

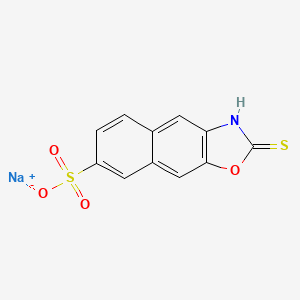

![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
